3,3-二氟吡咯烷盐酸盐

描述

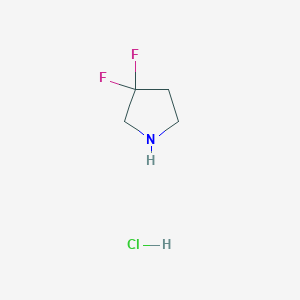

3,3-Difluoropyrrolidine hydrochloride is a fluorinated pyrrolidine salt with the molecular formula C4H7F2N·HCl. It is commonly used as a building block in medicinal chemistry and organic synthesis due to its unique chemical properties .

科学研究应用

3,3-Difluoropyrrolidine hydrochloride has a wide range of applications in scientific research:

作用机制

Target of Action

3,3-Difluoropyrrolidine hydrochloride is a biochemical reagent that is commonly used as a building block in medicinal chemistry It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .

Mode of Action

The mode of action of 3,3-Difluoropyrrolidine hydrochloride is largely dependent on the compound it is used to synthesize. For instance, it has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . In this context, the compound would interact with its target by inhibiting the enzyme, thereby altering the biochemical pathway it is involved in .

Biochemical Pathways

As mentioned earlier, it has been used in the synthesis of potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. Therefore, inhibiting this enzyme could potentially affect the insulin signaling pathway .

Pharmacokinetics

The compound’s fluoride substituents are known to improve the potency of active pharmaceutical ingredients and their permeability through cell membranes

Result of Action

The molecular and cellular effects of 3,3-Difluoropyrrolidine hydrochloride’s action would depend on the specific compound it is used to synthesize and the biochemical pathways that compound affects. For instance, if used in the synthesis of a dipeptidyl peptidase-4 inhibitor, the result of its action could potentially be an increase in insulin secretion .

Action Environment

Like all chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

3,3-Difluoropyrrolidine hydrochloride is known to interact with various enzymes and proteins. It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . This suggests that 3,3-Difluoropyrrolidine hydrochloride may interact with enzymes such as dipeptidyl peptidase-4.

Cellular Effects

It is known that the fluoride substituents of 3,3-Difluoropyrrolidine hydrochloride improve the permeability of the compound through cell membranes . This suggests that it may have significant effects on cellular processes.

Molecular Mechanism

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may interact with this enzyme

Metabolic Pathways

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may be involved in the metabolic pathways of this enzyme.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropyrrolidine hydrochloride typically involves multiple steps. One common method starts with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, forming the corresponding iodide. This iodide is then converted to a primary amine, which is subsequently heated with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione. This intermediate is then converted to the final product .

Industrial Production Methods: Industrial production methods for 3,3-Difluoropyrrolidine hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same multi-step reactions but with optimized conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 3,3-Difluoropyrrolidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, allylic amination, and coordination to metal centers .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction typically occurs under mild conditions.

Allylic Amination: This reaction uses palladium catalysts and occurs under mild to moderate temperatures.

Major Products:

Nucleophilic Substitution: Produces fluorinated derivatives.

Allylic Amination: Produces cyclic and acyclic β-aminofluoroalkenes.

相似化合物的比较

- 3,3-Difluoroazetidine hydrochloride

- 4,4-Difluoropiperidine hydrochloride

- 3,3-Difluoropyrrolidine

Comparison: 3,3-Difluoropyrrolidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. Compared to 3,3-Difluoroazetidine hydrochloride and 4,4-Difluoropiperidine hydrochloride, it offers different steric and electronic environments, making it suitable for specific applications in medicinal chemistry and organic synthesis .

生物活性

3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.

General Information:

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈F₂ClN |

| Molecular Weight | 143.56 g/mol |

| Melting Point | 134-136 °C |

| Appearance | White powder |

| Purity | >97% |

3,3-Difluoropyrrolidine hydrochloride is characterized by the presence of two fluorine atoms at the 3-position of the pyrrolidine ring, enhancing its lipophilicity and permeability through biological membranes .

The compound acts primarily as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated structure contributes to increased potency and improved pharmacokinetic properties. Notably, it has been utilized in the design of inhibitors targeting lactate dehydrogenase (LDH), an enzyme critical in metabolic pathways.

Inhibition Studies

A significant study investigated the inhibition of Plasmodium falciparum lactate dehydrogenase (Pk-LDH) by 3,3-difluoropyrrolidine hydrochloride. The compound demonstrated notable inhibitory effects with a percentage inhibition of approximately 54.12% at a concentration of 1 mM when compared to a known inhibitor, oxamate .

Inhibition Results Summary:

| Compound | % Inhibition at 1 mM |

|---|---|

| 3,3-Difluoropyrrolidine Hydrochloride | 54.12% |

| Oxamate (positive control) | Baseline (100%) |

| Negative Control | 0% |

Medicinal Chemistry

The compound has been explored for its potential in developing novel therapeutic agents, including:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Research indicates that derivatives of 3,3-difluoropyrrolidine can act as selective DPP-4 inhibitors, which are important in managing type 2 diabetes .

- Neurodegeneration Models: It has been identified as a dual leucine zipper kinase (DLK) inhibitor, showing promise in models related to neurodegeneration .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation:

A study detailed the design and synthesis of triazole-substituted prolyl difluoropyrrolidines as potential DPP-4 inhibitors. The synthesized compounds exhibited varying degrees of biological activity and selectivity . -

Virtual Screening for Inhibitors:

Virtual screening analyses highlighted that 3,3-difluoropyrrolidine hydrochloride exhibited binding affinity towards several enzyme targets, further validating its role in drug design .

属性

IUPAC Name |

3,3-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPZQADFREIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647939 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-23-6 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action for 3,3-Difluoropyrrolidine hydrochloride against Plasmodium knowlesi and what makes it a potential antimalarial drug candidate?

A1: While the provided research [] doesn't directly elaborate on the specific mechanism of action for 3,3-Difluoropyrrolidine hydrochloride, it highlights its potential as a Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) inhibitor. Virtual screening analyses indicated a binding affinity of -3.25 kcal/mol to Pk-LDH. This interaction suggests that 3,3-Difluoropyrrolidine hydrochloride might interfere with the enzyme's activity, potentially disrupting the parasite's energy metabolism. Further experimental validation is needed to confirm its inhibitory activity and explore the exact mechanism of action.

Q2: Why was 3,3-Difluoropyrrolidine hydrochloride selected for evaluation as a potential Pk-LDH inhibitor in this study?

A2: The research [] chose 3,3-Difluoropyrrolidine hydrochloride based on its performance in virtual screening analyses. These analyses predicted a favorable binding affinity (-3.25 kcal/mol) to the target enzyme, Pk-LDH. This suggested a potential for interaction and possible inhibition of the enzyme, making it a promising candidate for further experimental evaluation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。